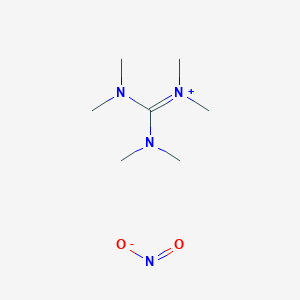
Bis(dimethylamino)-N,N-dimethylmethaniminium nitrite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(dimethylamino)-N,N-dimethylmethaniminium nitrite is an organic compound with a unique structure that includes two dimethylamino groups attached to a methaniminium core, paired with a nitrite anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(dimethylamino)-N,N-dimethylmethaniminium nitrite typically involves the reaction of dimethylamine with formaldehyde to form Bis(dimethylamino)methane, which is then further reacted with nitrous acid to yield the desired compound . The reaction conditions often require careful control of temperature and pH to ensure the formation of the nitrite salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to obtain the compound in high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Bis(dimethylamino)-N,N-dimethylmethaniminium nitrite undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form amines or other reduced species.
Substitution: The nitrite group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids for protonation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso compounds, while reduction can produce secondary amines .
Scientific Research Applications
Bis(dimethylamino)-N,N-dimethylmethaniminium nitrite has several scientific research applications:
Biology: The compound can be used in studies involving nitrogen metabolism and enzyme reactions.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Bis(dimethylamino)-N,N-dimethylmethaniminium nitrite involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. The molecular targets and pathways include interactions with nucleophiles and electrophiles, leading to the formation of various products through substitution and addition reactions .
Comparison with Similar Compounds
Similar Compounds
Bis(dimethylamino)methane: Similar in structure but lacks the nitrite group, making it less reactive in certain types of reactions.
1,8-Bis(dimethylamino)naphthalene: A strong organic base with different reactivity and applications.
Uniqueness
Bis(dimethylamino)-N,N-dimethylmethaniminium nitrite is unique due to its combination of dimethylamino groups and a nitrite anion, providing a distinct set of reactivity and applications compared to other similar compounds.
Properties
CAS No. |
89621-99-8 |
|---|---|
Molecular Formula |
C7H18N4O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
bis(dimethylamino)methylidene-dimethylazanium;nitrite |
InChI |
InChI=1S/C7H18N3.HNO2/c1-8(2)7(9(3)4)10(5)6;2-1-3/h1-6H3;(H,2,3)/q+1;/p-1 |
InChI Key |
ISSKUFYMRHFAQB-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C(=[N+](C)C)N(C)C.N(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















